6-Furan-3-YL-1H-indazole
Übersicht
Beschreibung
6-Furan-3-YL-1H-indazole is a heterocyclic compound that combines the structural features of furan and indazole. It has the molecular formula C11H8N2O and a molecular weight of 184.19 g/mol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The furan ring can be introduced through various coupling reactions, such as Suzuki or Heck coupling, using appropriate furan derivatives .
Industrial Production Methods
Industrial production of 6-Furan-3-YL-1H-indazole may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
6-Furan-3-YL-1H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indazole or furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-3-carboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized indazole derivatives .
Wissenschaftliche Forschungsanwendungen
6-Furan-3-YL-1H-indazole has several scientific research applications:
Wirkmechanismus
The mechanism of action of 6-Furan-3-YL-1H-indazole involves its interaction with specific molecular targets, such as enzymes and receptors. The indazole moiety can bind to active sites of enzymes, inhibiting their activity, while the furan ring can enhance the compound’s binding affinity and selectivity . This dual interaction can modulate various biochemical pathways, leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole: Another heterocyclic compound with a similar structure but lacks the furan ring.
Benzofuran: Contains a fused benzene and furan ring but lacks the indazole structure.
Indazole: Similar to 6-Furan-3-YL-1H-indazole but without the furan ring.
Uniqueness
This compound is unique due to the presence of both furan and indazole rings, which confer distinct chemical and biological properties.
Biologische Aktivität
6-Furan-3-YL-1H-indazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential as an anticancer agent, its mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features both indazole and furan moieties, with the molecular formula and a molecular weight of 184.19 g/mol. The positioning of the furan ring at the third position relative to the indazole core enhances its electronic properties, which are crucial for its biological interactions.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties, primarily through the inhibition of tubulin polymerization. This mechanism is vital for cell division, making it a promising candidate for cancer therapy. In vitro studies have demonstrated its efficacy against various cancer cell lines, including HepG-2 (hepatoma) and Caco-2 (colon cancer) cells.
Case Studies
-
Cytotoxicity Assessment :
A study evaluated the cytotoxic effects of this compound on HepG-2 and Caco-2 cell lines. The compound exhibited low IC50 values (approximately ), indicating potent antitumor activity while maintaining selectivity towards tumor cells compared to normal human cells (HFB-4) with IC50 values ranging from to . -
Cell Cycle Arrest :
Further investigations into the mechanism revealed that treatment with this compound induced cell cycle arrest in both G0/G1 and G2/M phases. This was evidenced by an increase in sub-G1 population, suggesting apoptosis as a pathway for its anticancer effects .
The biological activity of this compound can be attributed to several key mechanisms:
- Tubulin Inhibition : By inhibiting tubulin polymerization, the compound disrupts microtubule dynamics essential for mitosis.
- Apoptotic Pathways : Induction of apoptosis has been observed, characterized by nuclear condensation and cell shrinkage in treated cancer cells .
Comparative Analysis with Related Compounds
The unique structural features of this compound can be contrasted with other indazole derivatives to highlight its specific biological activities:
Compound Name | Structure Features | Biological Activity |
---|---|---|
5-Furan-2-YL-1H-indazole | Similar indazole core; different furan position | Anticancer activity |
4-Methyl-1H-indazole | Methyl substitution on indazole | Neuroprotective effects |
6-(Trifluoromethyl)-1H-indazole | Fluorinated variant | Antimicrobial properties |
The distinct positioning of the furan ring contributes to enhanced reactivity and interaction with biological targets compared to these derivatives.
Additional Biological Activities
Beyond its anticancer properties, preliminary studies suggest that this compound may also exhibit anti-inflammatory and antimicrobial activities. These pharmacological effects are likely due to its ability to interact with various biomolecules, although further research is necessary to elucidate these pathways comprehensively .
Eigenschaften
IUPAC Name |
6-(furan-3-yl)-1H-indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c1-2-9-6-12-13-11(9)5-8(1)10-3-4-14-7-10/h1-7H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWAVNERLYUXBFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C3=COC=C3)NN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20696282 | |
Record name | 6-(Furan-3-yl)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20696282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885271-98-7 | |
Record name | 6-(Furan-3-yl)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20696282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 885271-98-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.